2-Aminomalonic Acid Monopotassium Salt

Description

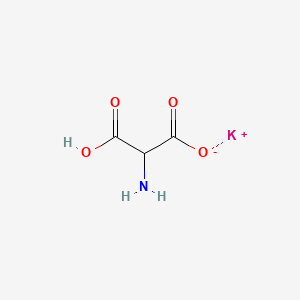

2-Aminomalonic acid monopotassium salt (chemical formula: C₃H₃KNO₄, CAS: 1068-84-4) is a potassium salt derived from 2-aminomalonic acid (C₃H₅NO₄), which features an amino group (-NH₂) attached to the central carbon of malonic acid. This compound is notable for its role in enzymatic reactions, particularly in decarboxylation processes catalyzed by enzymes like serine hydroxymethylase . It is structurally characterized by two carboxylic acid groups and one amino group, enabling diverse reactivity in biochemical and synthetic applications.

Properties

Molecular Formula |

C3H4KNO4 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

potassium;2-amino-3-hydroxy-3-oxopropanoate |

InChI |

InChI=1S/C3H5NO4.K/c4-1(2(5)6)3(7)8;/h1H,4H2,(H,5,6)(H,7,8);/q;+1/p-1 |

InChI Key |

CKOXCZZUKNHFDJ-UHFFFAOYSA-M |

Canonical SMILES |

C(C(=O)O)(C(=O)[O-])N.[K+] |

Origin of Product |

United States |

Preparation Methods

Solid-State Reaction Method

One established method for preparing solid alkali metal salts of amino acids, including this compound, involves a solid-state reaction between the amino acid and potassium hydroxide powders. This method is characterized by:

- Intimate contact of finely divided powders of 2-aminomalonic acid and potassium hydroxide.

- Reaction occurs at temperatures below the melting and decomposition points of the amino acid.

- The reaction can be initiated by grinding the powders at room temperature or by gentle heating (up to approximately 65°C).

- The reaction proceeds until a coherent solid salt mass forms, which is then cooled and ground into a fine powder.

The particle size of reactants is typically between 1 to 1000 microns to ensure efficient reaction kinetics. This method avoids solvents, reducing impurities and facilitating direct salt formation.

Multi-Step Synthetic Route via Ester and Halogenation Intermediates

A more complex synthetic route involves the preparation of 2-aminomalonic acid derivatives through multi-step reactions starting from substituted malonate esters. The key steps include:

- Condensation of substituted aminomalonic diesters with suitable alkyl or aralkyl groups in the presence of bases such as sodium ethylate or sodium hydride.

- Conversion of intermediate esters to sulfonates followed by halogenation using sodium halides (chloride, bromide, or iodide).

- Hydrolysis and purification steps involving recrystallization, chromatography, or ion exchange to isolate the desired this compound.

This method allows for structural modifications and protection group manipulations, enabling synthesis of various derivatives with controlled purity and yield. Reaction temperatures range from -25°C to the boiling point of solvents like ethanol, methanol, tetrahydrofuran, or dimethylformamide, with reaction times from 30 minutes to 2 days depending on conditions.

Aqueous Solution Crystallization Method

While this method is more commonly applied to related potassium salts such as monopotassium L-malate, similar principles can be adapted for this compound:

- An aqueous solution of 2-aminomalonic acid is mixed with an equimolar amount of potassium ion source (e.g., potassium hydroxide).

- The pH of the solution is carefully adjusted to a range that favors the crystallization of the monopotassium salt (typically pH 5.3 to 6.8).

- The solution is then cooled to initiate crystallization, often at temperatures below 30°C.

- Crystallization is continued at controlled pH to obtain pure monopotassium salt monohydrate crystals.

- Impure crystals can be purified by standing in a small amount of water at the target pH to reach liquid-solid equilibrium.

This method emphasizes control over pH and temperature to ensure selective crystallization and high purity of the monopotassium salt.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Solid-State Reaction | Dry powders of amino acid and KOH, grinding or mild heating | Solvent-free, straightforward, rapid reaction | Requires fine particle size, limited scalability |

| Multi-Step Synthetic Route | Ester condensation, sulfonation, halogenation, hydrolysis | Allows derivative synthesis, high purity control | Complex, time-consuming, multiple reagents needed |

| Aqueous Solution Crystallization | pH-controlled crystallization from aqueous solution | High purity crystals, scalable, well-controlled | Requires precise pH and temperature control |

Summary Table of Preparation Conditions

| Parameter | Solid-State Reaction | Multi-Step Synthetic Route | Aqueous Crystallization |

|---|---|---|---|

| Reactants | 2-Aminomalonic acid + KOH (powders) | Aminomalonic diesters + bases + halogenation reagents | 2-Aminomalonic acid + potassium ion source (aqueous) |

| Temperature | Room temperature to 65°C | -25°C to solvent boiling point | Below 30°C |

| Reaction Time | Minutes to hours | 30 minutes to 2 days | Hours to days |

| Solvent | None (dry solid) | Various organic solvents (ethanol, DMF, etc.) | Water |

| pH Control | Not applicable | Not applicable | Critical (5.3 to 6.8) |

| Purification | Grinding and sieving | Recrystallization, chromatography, ion exchange | Recrystallization, equilibration |

| Product Form | Powder | Crystals or purified derivatives | Monohydrate crystals |

Chemical Reactions Analysis

Types of Reactions

2-Aminomalonic Acid Monopotassium Salt undergoes various chemical reactions, including:

Decarboxylation: Catalyzed by serine hydroxymethyltransferase, resulting in the formation of glycine.

Complexation: Forms complexes with metal ions due to its nitrogen-containing moiety and carboxyl groups.

Common Reagents and Conditions

Decarboxylation: Requires serine hydroxymethyltransferase as a catalyst.

Complexation: Involves metal ions and can occur under various pH conditions due to the zwitterionic nature of the compound.

Major Products

Decarboxylation: Glycine.

Complexation: Metal ion complexes.

Scientific Research Applications

2-Aminomalonic Acid Monopotassium Salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Aminomalonic Acid Monopotassium Salt involves its ability to form complexes with metal ions. The nitrogen-containing moiety and carboxyl groups facilitate the binding of metal ions, making it an effective ligand in various chemical reactions . In biological systems, it can undergo decarboxylation catalyzed by serine hydroxymethyltransferase, resulting in the formation of glycine .

Comparison with Similar Compounds

Structural and Functional Analogues

Acetylenedicarboxylic Acid Monopotassium Salt (CAS 928-04-1)

- Chemical Formula : C₄HK₄O₄

- Key Differences: Structure: Contains an acetylene (C≡C) group instead of an amino group, leading to distinct reactivity in polymerization and coordination chemistry. Applications: Primarily used in industrial synthesis of conductive polymers and metal-organic frameworks, unlike 2-aminomalonic acid monopotassium salt, which is linked to enzymatic decarboxylation .

7-Amino-1,3-Naphthalenedisulfonic Acid Monopotassium Salt (CAS 842-15-9)

- Chemical Formula: C₁₀H₁₀KNO₆S₂

- Key Differences: Structure: A naphthalene-based disulfonic acid derivative with an amino group, offering strong fluorescence properties due to aromatic conjugation. Applications: Used as a fluorescent label for carbohydrates and insoluble polysaccharide detection, contrasting with this compound’s role in amino acid metabolism . Solubility: Highly soluble in water and polar solvents, whereas this compound exhibits variable solubility depending on pH .

Potassium Hydrogen Phthalate (CAS 877-24-7)

- Chemical Formula : C₈H₅KO₄

- Key Differences: Structure: Aromatic phthalate backbone lacking amino functionality, making it a robust pH buffer. Applications: Widely used in titrimetry and pH calibration, unlike this compound, which is specialized for decarboxylase studies . Stability: Resists enzymatic degradation, whereas 2-aminomalonic acid derivatives are substrates for specific enzymes like serine hydroxymethylase .

Physicochemical Properties

| Property | This compound | Acetylenedicarboxylic Acid Monopotassium Salt | 7-Amino-1,3-Naphthalenedisulfonic Acid Monopotassium Salt | Potassium Hydrogen Phthalate |

|---|---|---|---|---|

| Molecular Weight | 175.16 g/mol | 192.22 g/mol | 343.41 g/mol | 204.22 g/mol |

| Solubility in Water | Moderate (pH-dependent) | High | Very High | High |

| Thermal Stability | Decomposes >200°C | Stable up to 300°C | Stable >300°C | Stable up to 300°C |

| Primary Applications | Enzymatic studies, amino acid synthesis | Polymer chemistry, electrochemistry | Fluorescent labeling, carbohydrate analysis | pH calibration, titrimetry |

Enzymatic and Biochemical Specificity

- This compound: Acts as a substrate for cytoplasmic serine hydroxymethylase, which also exhibits allothreonine aldolase activity. This dual functionality is absent in mitochondrial isoforms of the enzyme .

- Contrast with Phosphoenolpyruvate Monopotassium Salt: The latter (C₃H₄KO₆P) is a high-energy intermediate in glycolysis, highlighting the metabolic niche differences between amino acid derivatives and phosphorylated compounds .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-aminomalonic acid monopotassium salt in a laboratory setting?

- Methodological Answer : Synthesis typically involves neutralization of 2-aminomalonic acid with potassium hydroxide in a stoichiometric 1:1 molar ratio under controlled pH (5.5–7.0). The reaction is monitored via pH titration, and the product is isolated by slow evaporation or recrystallization from aqueous ethanol. Purity is confirmed by elemental analysis and FT-IR spectroscopy .

Q. How can researchers determine the solubility profile of this compound in aqueous and organic solvents?

- Methodological Answer : Conduct solubility tests in water, ethanol, and dimethyl sulfoxide (DMSO) at 25°C and 60°C. Use gravimetric analysis: dissolve excess salt in 10 mL solvent, filter undissolved material, and evaporate the filtrate to calculate solubility (g/100 mL). Reference protocols for similar monopotassium salts suggest higher solubility in polar solvents at elevated temperatures .

Q. What purification techniques are recommended for removing residual reactants from this compound?

- Methodological Answer : Recrystallization using a water-ethanol (3:1 v/v) mixture is effective. For trace impurities, ion-exchange chromatography (e.g., Dowex 50WX8 resin) or preparative HPLC with a C18 column can isolate the monopotassium salt. Monitor purity via HPLC-UV at 210 nm .

Advanced Research Questions

Q. What advanced analytical methods are suitable for quantifying trace metal impurities in this compound?

- Methodological Answer : Use inductively coupled plasma optical emission spectroscopy (ICP-OES) with a detection limit of 0.1 ppm. Prepare standards from monobasic potassium phosphate (as in USP assays) and validate via spike-recovery experiments. Alternatively, atomic absorption spectroscopy (AAS) can target specific metals like iron or arsenic .

Q. How can researchers investigate the thermal stability and decomposition pathways of this compound?

- Methodological Answer : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Coupled with differential scanning calorimetry (DSC), this identifies decomposition temperatures and intermediates. For kinetic studies, use the Flynn-Wall-Ozawa method to calculate activation energy. Compare results to structurally similar salts (e.g., potassium arsenate) .

Q. What experimental precautions are critical when using this compound in fluorescence-based assays?

- Methodological Answer : Protect the compound from light using amber glassware and conduct experiments under low-light conditions. Prepare fresh solutions in degassed buffers (e.g., phosphate buffer, pH 7.4) to prevent oxidative degradation. Validate fluorescence intensity stability over time using a microplate reader .

Q. How should researchers address contradictions in reported solubility or reactivity data for this compound?

- Methodological Answer : Replicate conflicting studies under identical conditions (solvent grade, temperature, agitation). Use controlled experiments to isolate variables (e.g., ionic strength, counterion effects). Statistical tools like ANOVA can identify significant differences, while X-ray crystallography may resolve structural discrepancies .

Q. What methodologies are recommended for studying the salt’s degradation products under acidic or alkaline conditions?

- Methodological Answer : Expose the compound to 0.1 M HCl and 0.1 M NaOH at 37°C for 24 hours. Analyze degradation products via LC-MS/MS with electrospray ionization (ESI). Compare fragmentation patterns to reference standards (e.g., malonic acid derivatives). For structural elucidation, use ¹H/¹³C NMR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.